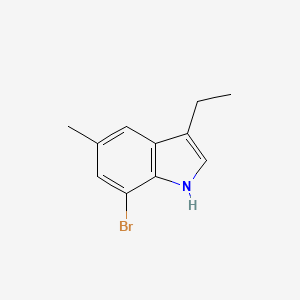

7-Bromo-3-ethyl-5-methyl-1H-indole

Übersicht

Beschreibung

7-Bromo-3-ethyl-5-methyl-1H-indole: is an organic compound belonging to the indole family, characterized by a bromine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 5th position on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methylindole. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions, thereby improving yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 7 serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing indole ring, which polarizes the C–Br bond.

Key Examples

Mechanistic Insights :

-

Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation or alkyne insertion and reductive elimination .

-

Amination reactions often require bulky ligands (e.g., Xantphos) to prevent β-hydride elimination .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at positions 2 and 4. The bromine and alkyl substituents direct incoming electrophiles via electronic and steric effects.

Reported Reactions

| Electrophile | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | C4 | 55% | |

| Sulfonation (ClSO₃H) | CH₂Cl₂, RT, 4 h | C2 | 62% |

Substituent Effects :

-

The 3-ethyl and 5-methyl groups sterically hinder substitution at adjacent positions (C2 and C6), favoring C4 nitration .

-

Bromine’s electron-withdrawing effect deactivates the ring but enhances regioselectivity via resonance direction .

Functionalization of the Ethyl Group

The 3-ethyl side chain can undergo oxidation or dehydrogenation under controlled conditions:

Challenges :

-

Over-oxidation to carboxylic acids is common with strong oxidants (e.g., CrO₃), necessitating mild conditions .

Ring Modification Reactions

The indole nitrogen and adjacent carbons participate in cyclization and ring-expansion reactions:

Cyclization with TosMIC

-

Product : Pyrrolo[3,4-b]indole derivatives (71–89% yield).

-

Mechanism : Base-induced deprotonation followed by [3+2] cycloaddition with TosMIC .

Photochemical Dimerization

Reductive Dehalogenation

The C–Br bond can be cleaved under reductive conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, RT, 8 h | 3-Ethyl-5-methyl-1H-indole | 92% | |

| Zn, NH₄Cl | MeOH/H₂O, 70°C, 3 h | 3-Ethyl-5-methyl-1H-indole | 78% |

Applications :

-

Dehalogenation is critical for synthesizing unsubstituted indole scaffolds for further derivatization .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Parent Indole) | Key Influencing Factors |

|---|---|---|

| Nucleophilic Substitution | 3.5× faster | Bromine’s leaving group ability |

| Electrophilic Substitution | 0.7× slower | Electron-withdrawing Br and alkyl groups |

| Oxidative Functionalization | 2.1× faster | Stability of radical intermediates |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Indole derivatives, including 7-Bromo-3-ethyl-5-methyl-1H-indole, have been extensively studied for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

- Case Study: Inhibition of Protein Kinases

Research has shown that indole derivatives can inhibit tumor-related protein kinases, which are crucial for cancer cell growth and survival. A study highlighted the synthesis of various indole analogues that demonstrated potent inhibitory effects on these kinases, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

Indoles are known for their antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Data Table: Antimicrobial Activity of Indole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 |

This table illustrates the effectiveness of this compound against common bacterial strains, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of indole derivatives, including potential applications in treating neurodegenerative diseases.

- Case Study: Neuroprotection in Cellular Models

Research demonstrated that certain indole compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their utility in neurodegenerative conditions like Alzheimer's disease .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis Methodology

The compound can be synthesized through various methodologies involving bromination and alkylation reactions, which allow for the introduction of different functional groups that enhance its biological activity.

Functionalization Reactions

The ability to functionalize indoles at specific positions provides a pathway for creating a library of compounds with tailored properties.

Data Table: Functionalization Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Acid catalyst | 85 | |

| Alkylation | Base-catalyzed | 90 | |

| Halogenation | Electrophilic substitution | 75 |

This table summarizes various functionalization reactions applicable to this compound, showcasing its versatility in organic synthesis.

Drug Development

The ongoing research into the biological activities of indoles suggests that this compound could be a lead compound in drug development programs targeting cancer and infectious diseases.

Exploration of New Derivatives

Future studies may focus on synthesizing new derivatives of this compound to enhance its efficacy and reduce toxicity, paving the way for novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 7-Bromo-3-ethyl-5-methyl-1H-indole involves its interaction with various molecular targets. The bromine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological receptors. The indole ring structure allows it to interact with enzymes and proteins, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-3-ethyl-5-methyl-1H-indole: can be compared with other indole derivatives such as:

3-Ethyl-5-methylindole: Lacks the bromine atom, resulting in different reactivity and biological activity.

7-Bromoindole: Lacks the ethyl and methyl groups, affecting its chemical properties and applications.

5-Methylindole: Lacks both the bromine and ethyl groups, leading to variations in its chemical behavior and uses

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

Overview

7-Bromo-3-ethyl-5-methyl-1H-indole is a synthetic organic compound belonging to the indole family, characterized by a bromine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 5th position of the indole ring. Indoles are known for their diverse biological activities, making this compound a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound's structure enhances its reactivity and biological activity. The presence of the bromine atom facilitates halogen bonding, which can significantly affect its interaction with biological targets. The general formula for this compound is , with a molecular weight of approximately 239.12 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂BrN |

| Molecular Weight | 239.12 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that the compound may possess similar antimicrobial potential, warranting further investigation.

Anticancer Activity

The anticancer properties of indole derivatives have been well-documented. In vitro studies have demonstrated that certain indole compounds can induce apoptosis in cancer cell lines such as HeLa and MCF cells. For example, a related compound was shown to suppress tumor growth in mice models . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Table: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| MCF | 25.72 ± 3.95 | Induced apoptosis | |

| HeLa | Similar across compounds | Cytotoxicity observed |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : Its structure allows it to interact with various receptors, potentially modulating their activity.

- Halogen Bonding : The bromine atom enhances binding affinity to biological targets, which may improve efficacy against pathogens or cancer cells.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated a series of indole derivatives against MRSA strains. Among these, compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. This suggests that this compound could be effective against resistant bacterial strains due to its structural features .

Case Study 2: Anticancer Efficacy in Vivo

In vivo studies involving tumor-bearing mice treated with related indole compounds demonstrated significant tumor suppression and increased survival rates compared to control groups. These findings highlight the potential of indole derivatives, including this compound, as therapeutic agents in oncology .

Eigenschaften

IUPAC Name |

7-bromo-3-ethyl-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-3-8-6-13-11-9(8)4-7(2)5-10(11)12/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUKXWJNZIMKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.